molecular formula C17H13ClO4S B7546675 (4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate

(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate

Cat. No.: B7546675
M. Wt: 348.8 g/mol
InChI Key: OUJDPUCPPLWFBP-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate is an organic compound that features a chlorinated phenyl group and a methoxylated naphthalene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate typically involves the sulfonation of 4-methoxynaphthalene followed by the coupling with 4-chlorophenol. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or chlorosulfonic acid, which facilitates the formation of the sulfonate group. The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfonic acids, and various substituted phenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 4-methoxynaphthalene-1-sulfone
  • 4-Chlorophenyl 4-methoxynaphthalene-1-sulfonic acid
  • 4-Chlorophenyl 4-methoxynaphthalene-1-sulfonamide

Uniqueness

(4-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO4S/c1-21-16-10-11-17(15-5-3-2-4-14(15)16)23(19,20)22-13-8-6-12(18)7-9-13/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJDPUCPPLWFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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